molecular formula C25H30N4O5 B2497500 ethyl 4-(4-ethylphenyl)-6-{[4-(furan-2-carbonyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 1261006-50-1

ethyl 4-(4-ethylphenyl)-6-{[4-(furan-2-carbonyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B2497500
CAS No.: 1261006-50-1
M. Wt: 466.538
InChI Key: VUXNARLDYRIESU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the tetrahydropyrimidine (THP) family, a class of molecules with diverse pharmacological applications. Its structure features a 4-ethylphenyl group at position 4 and a 4-(furan-2-carbonyl)piperazinylmethyl substituent at position 6 of the THP core. The 2-oxo moiety and ethyl carboxylate ester at position 5 further define its chemical reactivity and solubility profile.

Properties

IUPAC Name

ethyl 4-(4-ethylphenyl)-6-[[4-(furan-2-carbonyl)piperazin-1-yl]methyl]-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N4O5/c1-3-17-7-9-18(10-8-17)22-21(24(31)33-4-2)19(26-25(32)27-22)16-28-11-13-29(14-12-28)23(30)20-6-5-15-34-20/h5-10,15,22H,3-4,11-14,16H2,1-2H3,(H2,26,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUXNARLDYRIESU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2C(=C(NC(=O)N2)CN3CCN(CC3)C(=O)C4=CC=CO4)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(4-ethylphenyl)-6-{[4-(furan-2-carbonyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. The process may start with the preparation of the furan-2-carbonyl piperazine derivative, followed by its coupling with a tetrahydropyrimidine precursor. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of high-throughput screening and optimization techniques can help in scaling up the production while maintaining the quality and consistency of the compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-ethylphenyl)-6-{[4-(furan-2-carbonyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.

    Substitution: The piperazine moiety can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions include oxidized furan derivatives, reduced alcohols, and substituted piperazine compounds.

Scientific Research Applications

Antitumor Activity

Research has indicated that compounds similar to ethyl 4-(4-ethylphenyl)-6-{[4-(furan-2-carbonyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate exhibit promising antitumor properties. These compounds can inhibit the growth of cancer cells by interfering with specific cellular pathways involved in tumor proliferation. For instance, studies have shown that derivatives of tetrahydropyrimidines can selectively target cancer cell lines, leading to apoptosis and reduced tumor size in vivo .

Neuroprotective Effects

This compound may also possess neuroprotective effects, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The piperazine moiety is known for its ability to cross the blood-brain barrier, facilitating the delivery of therapeutic agents to the central nervous system. Preliminary studies suggest that this compound can modulate neurotransmitter levels and reduce oxidative stress in neuronal cells .

Antidepressant Properties

The structural features of this compound suggest potential antidepressant activity. Compounds with similar structures have been shown to enhance serotonin and norepinephrine levels in the brain, which are critical for mood regulation .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of tetrahydropyrimidine derivatives. This compound may exhibit activity against various bacterial strains and fungi, making it a potential candidate for developing new antimicrobial agents .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the compound .

Table: Summary of Applications

Application AreaPotential EffectsReferences
Antitumor ActivityInhibits cancer cell growth
Neuroprotective EffectsModulates neurotransmitter levels
Antidepressant PropertiesEnhances serotonin/norepinephrine levels
Antimicrobial ActivityActive against bacterial strains and fungi

Mechanism of Action

The mechanism of action of ethyl 4-(4-ethylphenyl)-6-{[4-(furan-2-carbonyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Biological Activity

Ethyl 4-(4-ethylphenyl)-6-{[4-(furan-2-carbonyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural framework that includes a tetrahydropyrimidine core, which is known for its diverse pharmacological profiles.

Chemical Structure

The molecular formula of the compound is C24H28N4O6C_{24}H_{28}N_{4}O_{6}, and its structure can be represented as follows:

\text{Ethyl 4 4 ethylphenyl 6 4 furan 2 carbonyl piperazin 1 yl methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate}

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The tetrahydropyrimidine core may facilitate binding to enzymes or receptors involved in key signaling pathways. This interaction could modulate biological responses, leading to therapeutic effects.

Biological Activity

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

  • Antiviral Effects : Preliminary studies suggest potential antiviral properties against various pathogens. For instance, compounds structurally related to this tetrahydropyrimidine have shown efficacy in inhibiting viral replication in vitro .
  • Antimicrobial Activity : The compound has been evaluated for its antibacterial properties against common pathogens such as Staphylococcus aureus and Escherichia coli. In vitro assays have demonstrated that derivatives can possess minimum inhibitory concentrations (MICs) in the range of 20–70 µM against these bacteria .
  • Anticancer Potential : Some studies have reported that similar compounds can induce apoptosis in cancer cell lines through various mechanisms, including the modulation of apoptotic pathways and inhibition of cell proliferation.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

  • A study conducted by Shafiee et al. (2007) found that certain derivatives exhibited significant antibacterial activity against S. aureus and E. coli, with MIC values indicating effectiveness comparable to standard antibiotics .
  • Another investigation focused on the synthesis and evaluation of tetrahydropyrimidine derivatives revealed their potential as novel anticancer agents, highlighting their ability to inhibit tumor growth in murine models .

Data Table: Biological Activity Summary

Biological ActivityTarget Organism/PathwayObserved EffectReference
AntiviralVarious VirusesInhibition of replication
AntimicrobialStaphylococcus aureusMIC: 20–40 µM
AntimicrobialEscherichia coliMIC: 40–70 µM
AnticancerCancer Cell LinesInduction of apoptosis

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent-Based Classification

Key structural analogs are categorized based on substituent variations at positions 4 and 6 of the THP scaffold:

Compound Name Position 4 Substituent Position 6 Substituent Molecular Formula Molecular Weight logP Key Reference
Target Compound 4-ethylphenyl 4-(furan-2-carbonyl)piperazinylmethyl C₂₇H₃₁N₄O₅ 527.02* ~2.88†
Ethyl 4-(2-chlorophenyl)-6-{[4-(4-methoxybenzoyl)piperazin-1-yl]methyl}-... (V019-9818) 2-chlorophenyl 4-(4-methoxybenzoyl)piperazinylmethyl C₂₇H₃₁ClN₄O₅ 527.02 2.88
Ethyl 4-(fluorophenyl)-6-methyl-2-oxo-THP-5-carboxylate Fluorophenyl Methyl C₁₅H₁₅FNO₃ 276.29 1.5‡
Ethyl 4-(4-hydroxyphenyl)-6-methyl-2-thioxo-THP-5-carboxylate 4-hydroxyphenyl Methyl C₁₅H₁₆N₂O₃S 304.36 1.2‡
Methyl 6-methyl-2-oxo-4-(4-(trifluoromethyl)phenyl)-THP-5-carboxylate 4-(trifluoromethyl)phenyl Methyl C₁₅H₁₃F₃N₂O₃ 326.27 2.5‡

*Estimated based on structural similarity to ; †Predicted via analogy to ; ‡Calculated using fragment-based methods.

Key Observations:

Lipophilicity : The target compound and V019-9818 share similar logP values (~2.88) due to their bulky, aromatic substituents and piperazine-linked moieties. Fluorophenyl or hydroxylphenyl analogs exhibit lower logP (1.2–1.5), enhancing aqueous solubility but reducing membrane permeability .

Bioactivity :

  • Antioxidant Activity : Furan-containing analogs (e.g., 4-(furan-2-yl)-THP derivatives) show moderate free-radical scavenging (IC₅₀ ~0.6 mg/mL for diphenylpicrylhydrazine), suggesting the target compound’s furan-2-carbonyl group may confer similar antioxidant properties .
  • Enzyme Inhibition : Methyl 4-(3-benzyloxyphenyl)-THP derivatives exhibit thymidine phosphorylase inhibition (IC₅₀ ~10–50 μM), implying that aryl substitutions at position 4 enhance enzyme targeting .

Structural and Crystallographic Insights

  • Piperazine Flexibility : The piperazine ring in V019-9818 adopts a chair conformation, while furan-2-carbonyl substituents may induce torsional strain, altering binding pocket compatibility .
  • Hydrogen-Bonding Networks : The 2-oxo group and carboxylate ester facilitate hydrogen bonding with biological targets, as seen in THP hydrate crystals (e.g., O–H···N interactions in ).

Q & A

Q. What are the key synthetic steps for preparing this tetrahydropyrimidine derivative?

The synthesis involves a multi-step process:

  • Step 1 : Formation of the tetrahydropyrimidine core via cyclization reactions, often using Biginelli-like conditions with urea/thiourea and β-keto esters .
  • Step 2 : Functionalization of the piperazine moiety. For example, coupling 4-(furan-2-carbonyl)piperazine to the methyl group at position 6 of the tetrahydropyrimidine core via nucleophilic substitution or reductive amination .
  • Step 3 : Esterification or carboxylate group introduction at position 5, typically using ethyl chloroformate . Characterization at each step requires NMR (¹H/¹³C) and HPLC to confirm intermediate purity (>95%) .

Q. Which spectroscopic methods are critical for structural validation?

  • ¹H/¹³C NMR : Assigns proton environments (e.g., distinguishing oxo vs. hydroxyl groups) and confirms substituent regiochemistry .
  • HPLC-MS : Verifies molecular weight (e.g., observed [M+H]⁺ ~563.6 g/mol) and monitors reaction progress .
  • FT-IR : Identifies carbonyl stretches (e.g., 2-oxo group at ~1700 cm⁻¹) and furan C-O-C vibrations .

Q. How is preliminary biological activity screening conducted for this compound?

  • In vitro assays : Test against enzyme targets (e.g., kinases, proteases) or bacterial strains using IC₅₀/EC₅₀ measurements. For example, antimicrobial activity is assessed via microdilution assays (MIC range: 2–64 µg/mL) .
  • Cytotoxicity : Use MTT assays on mammalian cell lines (e.g., HEK293) to establish selectivity indices .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) enhance nucleophilic substitution efficiency for piperazine coupling (~15% yield increase vs. ethanol) .
  • Temperature control : Maintaining 0–5°C during cyclization prevents side reactions (e.g., over-oxidation) .
  • Catalyst screening : Triethylamine or DMAP improves acylation of the piperazine nitrogen, reducing reaction time from 24h to 8h .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Purity verification : Compare HPLC profiles (e.g., >98% purity reduces false positives in kinase inhibition assays) .
  • Target selectivity profiling : Use competitive binding assays (e.g., SPR) to confirm interactions with specific receptors (e.g., serotonin 5-HT₂A vs. off-target adrenergic receptors) .
  • Metabolite analysis : LC-MS identifies active metabolites that may contribute to observed discrepancies .

Q. How is the thermal stability of this compound assessed for formulation studies?

  • Thermogravimetric analysis (TGA) : Determines decomposition onset temperature (e.g., ~220°C indicates suitability for solid dosage forms) .
  • Differential scanning calorimetry (DSC) : Identifies polymorphic transitions (e.g., endothermic peaks at 150°C correlate with crystalline stability) .

Q. What computational methods predict binding modes to biological targets?

  • Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with enzymes (e.g., dihydrofolate reductase, Glide score ≤ -8 kcal/mol suggests strong binding) .
  • MD simulations : GROMACS assesses binding stability over 100 ns trajectories, highlighting key residues (e.g., piperazine-furan interactions with ATP-binding pockets) .

Q. How are regiochemical ambiguities in the tetrahydropyrimidine ring addressed?

  • NOESY NMR : Correlates spatial proximity of protons (e.g., confirms methyl group orientation at position 6) .
  • X-ray crystallography : Resolves absolute configuration (e.g., CCDC-deposited structures validate chair conformation of the tetrahydropyrimidine ring) .

Methodological Notes

  • Synthetic reproducibility : Always use anhydrous conditions for piperazine coupling to avoid hydrolysis of the furan-2-carbonyl group .
  • Data validation : Cross-reference NMR shifts with similar derivatives (e.g., δ 1.2–1.4 ppm for ethyl ester protons) to confirm assignments .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.